N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-21-11-9-16/h2-3,5-6,19H,4,7-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURUMIZFHJUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyoxane with a suitable alkylating agent to introduce the hydroxyoxan-4-yl group. This is followed by the reaction with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyoxane ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide with related propanamide derivatives:
Key Observations :
- Hydrophilicity : The target compound’s 4-hydroxyoxan-4-yl group may improve aqueous solubility compared to purely aromatic substituents (e.g., VIk, ) but less than sulfonamide-containing analogs () .
- Thermal Stability : Higher melting points in flavone-linked derivatives (VIk: 240–242°C) suggest increased rigidity versus the target compound’s flexible hydroxyoxan group .
- Bioactivity Drivers : Ureido () and hydroxamic acid () substituents enhance receptor binding, whereas the target’s hydroxyoxan group may prioritize metabolic stability .
Receptor Binding and Selectivity
- FPR2 Agonists: (S)-9a () demonstrates high selectivity for formyl peptide receptor 2 (FPR2) via its ureido-methoxyphenyl motif.
- Antitumor Activity : Compounds like 1D () incorporate hydroxycarbamoyl groups for metal chelation, a feature absent in the target compound. However, the hydroxyoxan group could modulate DNAJA1 inhibition, akin to A11 () .
Metabolic Stability
- (S)-9a derivatives () exhibit moderate metabolic stability due to steric shielding from cyclohexyl groups. The target compound’s hydroxyoxan group may similarly protect against enzymatic degradation .
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, efficacy in different assays, and comparative analyses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound exhibits its biological activity primarily through the modulation of inflammatory pathways and potential cytotoxic effects on cancer cells.
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Anti-inflammatory Activity :
- The compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions, as well as blocking NF-κB signaling pathways .
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Anticancer Activity :
- In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound's anticancer efficacy was assessed using MTT assays, revealing higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Table 1: Summary of Biological Activities
Case Studies
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Study on Anti-inflammatory Effects :
- In a study investigating the anti-inflammatory properties of the compound, RAW 264.7 cells were treated with LPS to induce inflammation. Subsequent treatment with this compound resulted in a dose-dependent decrease in NO and PGE2 levels. The study concluded that the compound effectively mitigated inflammatory responses by targeting key inflammatory enzymes .
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Cytotoxicity Against Cancer Cells :
- Another significant study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that this compound exhibited potent anticancer activity, particularly against U-87 glioblastoma cells, where it induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
